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molecular formula C20H13NO5 B015267 5-Aminofluorescein CAS No. 3326-34-9

5-Aminofluorescein

Cat. No. B015267
M. Wt: 347.3 g/mol
InChI Key: GZAJOEGTZDUSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05221611

Procedure details

Alternatively, the product from step 1 can be reacted in the presence of carbodiimide with fluoresceinamine (FAM) (Reaction C) to provide 5-[2',3'-dideoxyinosin-5'-yl)-succinamido]-fluorescein (ddI-5'-S:FAM). An additional alternative is to react the product from step 2 with 5-[N'-(2-aminoethyl)-thioureido]fluorescein (fluoresceinthiocarbamylethylenediamine) (FTED) (Reaction D) to provide the tracer 5-[2-(2',3'-dideoxyinosin-5'-yl-succinamido)-ethylthiocarbamyl -fluorescein (ddI-5.-S:FTED).
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N=C=N.[CH:4]1[C:9]([NH2:10])=[CH:8][C:7]2[C:11]([O:13][C:14]3([C:24]4[CH:25]=[CH:26][C:27]([OH:29])=[CH:28][C:23]=4[O:22][C:16]4[CH:17]=[C:18]([OH:21])[CH:19]=[CH:20][C:15]3=4)[C:6]=2[CH:5]=1)=[O:12]>>[CH:4]1[CH:9]=[CH:8][C:7]([C:11]([OH:13])=[O:12])=[C:6]([C:14]2[C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:16]=3[O:22][C:23]3[C:24]=2[CH:25]=[CH:26][C:27]([CH:28]=3)=[O:29])[CH:5]=1.[CH:4]1[C:9]([NH2:10])=[CH:8][C:7]2[C:11]([O:13][C:14]3([C:24]4[CH:25]=[CH:26][C:27]([OH:29])=[CH:28][C:23]=4[O:22][C:16]4[CH:17]=[C:18]([OH:21])[CH:19]=[CH:20][C:15]3=4)[C:6]=2[CH:5]=1)=[O:12]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Type
product
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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